molecular formula C16H16N6O3 B11197614 {1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(morpholin-4-yl)methanone

{1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(morpholin-4-yl)methanone

Cat. No.: B11197614
M. Wt: 340.34 g/mol
InChI Key: SLCXGJWQWFHJFR-UHFFFAOYSA-N
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Description

4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a 1,2,4-oxadiazole ring, a pyridine ring, an imidazole ring, and a morpholine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

[1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H16N6O3/c1-11-19-15(25-20-11)12-2-3-17-14(8-12)22-9-13(18-10-22)16(23)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3

InChI Key

SLCXGJWQWFHJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)N4CCOCC4

Origin of Product

United States

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